molecular formula C17H14N4O3 B2499680 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396748-94-9

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No. B2499680
CAS RN: 1396748-94-9
M. Wt: 322.324
InChI Key: JJJHYOVLLXEZSL-UHFFFAOYSA-N
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Description

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a derivative of acetamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives is detailed in the papers. For instance, a series of 2-aryl-2-(pyridin-2-yl)acetamides were synthesized from Disopyramide, a known sodium channel blocker, to create compounds with anticonvulsant activity . Another paper describes the synthesis of 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones through a re-cyclization process of N-(oxopyranochromenyl)acetamides . These methodologies suggest that the synthesis of the compound would likely involve multiple steps, including cyclization and acetylation reactions, to introduce the appropriate functional groups onto the core structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives plays a crucial role in their biological activity. The structure-activity relationship (SAR) trends observed in the first paper indicate that the highest anticonvulsant activity is found in compounds with specific substituents on the phenyl ring . This suggests that the molecular structure of this compound, particularly the substituents and their positions, would be critical in determining its pharmacological profile.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from the oxidation reactions described in the third paper, where 2-(pyridin-2-yl)-N,N-diphenylacetamides were subjected to oxidation to yield various products . This indicates that the compound may also undergo oxidation reactions, potentially affecting its stability and biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, the properties of similar compounds can be extrapolated. The anticonvulsant acetamides showed good therapeutic indices and were able to inhibit voltage-gated sodium currents, suggesting that the compound may also exhibit these properties . Additionally, the novel pyridones synthesized in the second paper were found to selectively inhibit the growth of certain tumor cell lines, indicating potential antineoplastic activity . These findings suggest that the compound could have a range of physical and chemical properties that contribute to its biological activity.

Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Assessment

Research has focused on synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, and others, from precursors related to the specified compound. These compounds were evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural pest management (Fadda et al., 2017).

Antimicrobial Activity

Another domain of research includes the synthesis of new heterocyclic compounds incorporating antipyrine moiety, derived from similar precursors. These compounds have been tested for antimicrobial activities, indicating their potential use in fighting bacterial infections (Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity

Studies have also explored the synthesis of coordination complexes using pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, suggesting their utility in oxidative stress-related conditions (Chkirate et al., 2019).

Corrosion Inhibition

The compound and its derivatives have found applications in corrosion science. Research into long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, based on a similar acetamide framework, showed promising results as corrosion inhibitors, indicating their importance in industrial applications (Yıldırım & Cetin, 2008).

Antitumor and Antioxidant Evaluation

Furthermore, the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from similar chemical frameworks has been linked to potential antitumor and antioxidant activities. Some of these derivatives showed inhibitory effects on various cancer cell lines, offering a basis for further anticancer drug development (Albratty et al., 2017).

Mechanism of Action

: Chena, Z., Liua, Q., Zhaoa, Z., Baib, B., Suna, Z., Caia, L., Fua, Y., Maa, Y., Wang, Q., & Xi, G. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11, 34456-34461. Link

: Wang, Y., et al. (2017). Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carboxylic acid: Synthesis, characterization, DNA binding, and cytotoxicity studies. RSC Advances, 7(28), 17259-17267. Link

: Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(16), 3031-3043.

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-16(11-20-14-6-1-2-7-15(14)24-17(20)23)18-9-12-10-19-21-8-4-3-5-13(12)21/h1-8,10H,9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHYOVLLXEZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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